molecular formula C14H28N2S4Zn B12679646 Zinc diisopropyldithiocarbamate CAS No. 14434-68-5

Zinc diisopropyldithiocarbamate

Cat. No.: B12679646
CAS No.: 14434-68-5
M. Wt: 418.0 g/mol
InChI Key: WQEXWHWDGOERGS-UHFFFAOYSA-L
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Description

Zinc diisopropyldithiocarbamate is an organozinc compound widely used in various industrial and scientific applications. It is a member of the dithiocarbamate family, known for their role as accelerators in the vulcanization of rubber. This compound is particularly valued for its catalytic properties and its ability to form stable complexes with metals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc diisopropyldithiocarbamate is typically synthesized by reacting zinc salts with diisopropyldithiocarbamate ligands. The reaction is usually carried out in an aqueous or alcoholic medium. The general reaction can be represented as:

Zn2++2(iPr2NCS2)Zn(iPr2NCS2)2\text{Zn}^{2+} + 2 \text{(iPr}_2\text{NCS}_2\text{)}^- \rightarrow \text{Zn(iPr}_2\text{NCS}_2\text{)}_2 Zn2++2(iPr2​NCS2​)−→Zn(iPr2​NCS2​)2​

where ( \text{(iPr}_2\text{NCS}_2\text{)}^- ) is the diisopropyldithiocarbamate ligand.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where zinc oxide or zinc sulfate is reacted with diisopropyldithiocarbamate in the presence of a solvent. The reaction mixture is then filtered, and the product is purified through recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of disulfides.

    Reduction: It can be reduced to form zinc sulfide and other by-products.

    Substitution: The compound can participate in substitution reactions where the dithiocarbamate ligand is replaced by other ligands.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, oxygen.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Solvents: Alcohols, water, organic solvents like toluene.

Major Products:

    Oxidation: Disulfides.

    Reduction: Zinc sulfide.

    Substitution: Various zinc complexes depending on the substituting ligand.

Mechanism of Action

The mechanism of action of zinc diisopropyldithiocarbamate involves its ability to form stable complexes with metal ions. This property allows it to act as a catalyst in various chemical reactions. In biological systems, it can interfere with metal-dependent enzymes and proteins, leading to its potential anti-cancer and anti-microbial effects .

Comparison with Similar Compounds

  • Zinc diethyldithiocarbamate
  • Zinc dimethyldithiocarbamate
  • Zinc dibutyldithiocarbamate

Comparison: Zinc diisopropyldithiocarbamate is unique due to its specific ligand structure, which provides distinct steric and electronic properties. Compared to zinc diethyldithiocarbamate, it offers better solubility in organic solvents and enhanced catalytic activity in certain polymerization reactions .

Properties

CAS No.

14434-68-5

Molecular Formula

C14H28N2S4Zn

Molecular Weight

418.0 g/mol

IUPAC Name

zinc;N,N-di(propan-2-yl)carbamodithioate

InChI

InChI=1S/2C7H15NS2.Zn/c2*1-5(2)8(6(3)4)7(9)10;/h2*5-6H,1-4H3,(H,9,10);/q;;+2/p-2

InChI Key

WQEXWHWDGOERGS-UHFFFAOYSA-L

Canonical SMILES

CC(C)N(C(C)C)C(=S)[S-].CC(C)N(C(C)C)C(=S)[S-].[Zn+2]

Origin of Product

United States

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